molecular formula C14H19NO2 B1445016 2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one CAS No. 1458727-56-4

2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one

Cat. No. B1445016
CAS RN: 1458727-56-4
M. Wt: 233.31 g/mol
InChI Key: JRVIPPJDWJSTKL-UHFFFAOYSA-N
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Description

“2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one” is a compound with the IUPAC name (1-acetyl-4-piperidinyl)methanol . It has a molecular weight of 157.21 . This compound is a colorless to yellow-brown liquid or solid at room temperature .


Synthesis Analysis

This compound can be synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amine derivative .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered piperidine ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a hydroxymethyl group attached to the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives, such as this compound, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound has a storage temperature requirement of being sealed in a dry room .

Scientific Research Applications

Drug Design and Development

Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of many therapeutic agents . The compound could serve as a precursor in the synthesis of novel drugs due to its structural flexibility and the presence of functional groups amenable to further chemical modifications. Its potential applications include the development of central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory medications.

Biological Activity Studies

The hydroxymethyl and phenylethanone groups present in the compound can be exploited for biological activity studies . Researchers can investigate its interaction with various biological targets, such as enzymes or receptors, to determine its efficacy and potency as a lead compound in drug discovery.

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a rich field of study, and piperidine derivatives are often used in the synthesis of complex heterocyclic structures . This compound could be utilized in multicomponent reactions, leading to the formation of diverse heterocyclic systems that have applications in medicinal chemistry and material science.

Chemical Intermediate

In industrial settings, such piperidine derivatives can act as intermediates in the synthesis of more complex molecules . The compound’s chemical structure allows for various reactions, including cyclization and alkylation, which are steps in the production of fine chemicals and active pharmaceutical ingredients (APIs).

Pharmacological Research

The pharmacological profile of piperidine derivatives makes them suitable for exploring new treatments for diseases. This particular compound could be studied for its pharmacokinetics, metabolism, and potential therapeutic effects .

Material Science

Piperidine derivatives have been explored for their utility in material science, particularly in the development of novel organic compounds with specific physical properties . The compound’s molecular framework could be modified to create materials with desired characteristics, such as conductivity or photoreactivity.

Safety and Hazards

The safety information for this compound indicates a GHS07 signal word of “Warning” with hazard statements H302, H315, and H319 . Precautionary statements include P261, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-11-12-6-8-15(9-7-12)10-14(17)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVIPPJDWJSTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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